Sulfidefluor-7 AM

描述

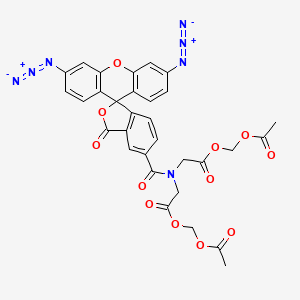

硫化物氟-7 乙酰氧甲基酯: (SF7-AM) 是一种用于检测硫化氢 (H₂S) 的细胞捕获型荧光探针。 它是一种罗丹明 110 的衍生物,以其在与硫化氢反应后发荧光的能力而闻名,使其成为各种科学研究应用中的宝贵工具 .

准备方法

合成路线和反应条件: 硫化物氟-7 乙酰氧甲基酯的合成涉及将叠氮基团和乙酰氧甲基酯基团结合到罗丹明 110 结构中。 叠氮基团的引入是为了促进与硫化氢的反应,而乙酰氧甲基酯基团则增强了细胞的通透性,并在细胞内酯酶水解后将探针捕获在细胞内 .

工业生产方法: 硫化物氟-7 乙酰氧甲基酯的工业生产通常涉及大规模有机合成技术。 该过程包括中间体的制备、纯化步骤和质量控制措施,以确保最终产品的高纯度和一致性 .

化学反应分析

反应类型: 硫化物氟-7 乙酰氧甲基酯主要与硫化氢发生还原反应。 化合物中的叠氮基团被还原为伯胺,恢复了“笼罩”荧光团的荧光 .

常用试剂和条件:

试剂: 硫化氢 (H₂S)

主要产物: 硫化物氟-7 乙酰氧甲基酯与硫化氢反应形成的主要产物是羧酰胺罗丹明 110,其分别显示出 498/526 nm 的激发/发射最大值 .

科学研究应用

Chemical Properties and Mechanism

Sulfidefluor-7 AM is characterized by its acetoxymethyl ester group, which enhances cell permeability. Once inside the cell, intracellular esterases hydrolyze this group, trapping the probe within the cell. The probe reacts with H₂S to produce a fluorescent signal, allowing for visualization under specific excitation wavelengths (approximately 495 nm) with an emission maximum around 520 nm .

Cellular Imaging of H₂S Production

One of the primary applications of this compound is in the visualization of H₂S production in live cells. It has been effectively used to study H₂S generation in human umbilical vein endothelial cells (HUVECs) upon stimulation with vascular endothelial growth factor (VEGF). This application highlights its role in vascular biology and the understanding of angiogenesis .

Studying Physiological and Pathological Processes

Research indicates that H₂S plays a crucial role in various physiological processes, including vasodilation and cellular signaling. This compound has been utilized to investigate:

- Vascular Remodeling: Studies have shown that H₂S contributes to vascular remodeling processes, which are critical in conditions like vein graft disease .

- Cardiac Function: Investigations into cardiac hypertrophy have demonstrated that H₂S can suppress this condition, linking it to metabolic pathways involving glucose-6-phosphate dehydrogenase .

Case Study 1: H₂S Production in Endothelial Cells

A study published in Cell Chemical Biology explored the role of H₂S as an adaptive response to DNA damage. Using this compound, researchers visualized increased H₂S production in HUVECs under stress conditions, demonstrating its potential protective roles against oxidative damage .

Case Study 2: Vascular Health and Disease

In another investigation, researchers applied this compound to assess the effects of exogenous H₂S on vascular health. The findings indicated that H₂S therapy improved vascular remodeling and reduced disease progression in vein grafts, suggesting therapeutic implications for cardiovascular diseases .

作用机制

硫化物氟-7 乙酰氧甲基酯的作用机制涉及其进入细胞,细胞内酯酶裂解乙酰氧甲基酯基团,产生阴离子电荷,将探针捕获在细胞内。 然后叠氮基团与硫化氢反应生成羧酰胺罗丹明 110,该物质发荧光,从而可以检测和成像硫化氢 .

相似化合物的比较

类似化合物:

- 硫化物氟-5 乙酰氧甲基酯

- 硫化物氟-6 乙酰氧甲基酯

- 硫化物氟-8 乙酰氧甲基酯

比较: 硫化物氟-7 乙酰氧甲基酯因其特定的激发/发射最大值 (498/526 nm) 及其对硫化氢的高灵敏度而独一无二。 与类似化合物相比,它具有增强的细胞通透性和捕获效率,使其成为活细胞成像和硫化氢检测的首选 .

生物活性

Sulfidefluor-7 AM (SF7-AM) is a specialized fluorescent probe designed for the detection and visualization of hydrogen sulfide (H₂S) in biological systems. This compound has gained attention due to its ability to penetrate cell membranes, allowing for real-time imaging of H₂S production in live cells. The following sections provide a comprehensive overview of its biological activity, including its mechanism of action, applications in research, and relevant case studies.

Chemical Structure:

this compound is characterized by the chemical name N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]- N-[(3',6'-diazido-3-oxospiro[isobenzofuran-1(3 H),9'-[9 H]xanthen]-5-yl)carbonyl]glycine (acetyloxy)methyl ester. Its structure includes an acetoxymethyl ester that enhances cell permeability, enabling the probe to enter cells where it is hydrolyzed to trap the fluorescent indicator.

Fluorescence Properties:

- Excitation Wavelength: ~495 nm

- Emission Maximum: ~520 nm

- Emission Color: Green

- Cell Permeability: Yes

These properties make SF7-AM suitable for fluorescence microscopy applications, particularly in studying H₂S dynamics in various cellular contexts .

Applications in Biological Research

This compound has been utilized extensively in various studies to elucidate the role of H₂S in physiological and pathological processes. Key applications include:

-

Visualization of H₂S Production:

SF7-AM has been employed to visualize VEGF-induced H₂S production in human umbilical vein endothelial cells (HUVECs). The probe allows researchers to observe real-time changes in H₂S levels upon stimulation with VEGF, revealing insights into vascular biology and signaling pathways . -

Linking H₂S with Other Signaling Molecules:

Studies have shown that H₂S production is dependent on NADPH oxidase-derived hydrogen peroxide (H₂O₂), establishing a crosstalk between these two signaling molecules. This relationship is crucial for understanding how oxidative stress influences vascular function and cellular responses . -

Role in Disease Models:

SF7-AM has been applied in various disease models to investigate the protective roles of H₂S. For instance, it has been used to study the effects of H₂S on cardiac hypertrophy and vascular remodeling, demonstrating potential therapeutic implications for conditions like heart disease and diabetes .

Case Studies

Several studies highlight the biological activity of this compound:

属性

IUPAC Name |

acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-(3',6'-diazido-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23N7O12/c1-16(39)45-14-47-27(41)12-38(13-28(42)48-15-46-17(2)40)29(43)18-3-6-22-21(9-18)30(44)50-31(22)23-7-4-19(34-36-32)10-25(23)49-26-11-20(35-37-33)5-8-24(26)31/h3-11H,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAZHSBWGCYJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N=[N+]=[N-])OC5=C3C=CC(=C5)N=[N+]=[N-])OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23N7O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416872-50-8 | |

| Record name | 1416872-50-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Sulfidefluor-7 AM help researchers study the link between H2S and microvascular remodeling in obesity?

A: Research indicates that obesity can lead to decreased H2S levels in blood vessels, contributing to structural changes known as inward hypertrophic remodeling []. this compound allows researchers to quantify these H2S changes. In a study using a mouse model of diet-induced obesity, researchers employed this compound to demonstrate a significant decrease in H2S concentration within mesenteric resistance arterioles of obese mice compared to their lean counterparts []. This observation, alongside findings of altered vessel mechanics and gene expression related to extracellular matrix remodeling, suggests a role for H2S depletion in the vascular changes seen in obesity [].

Q2: Can manipulating H2S levels impact the microvascular remodeling observed in obesity?

A: Research suggests that modulating H2S levels could potentially influence the microvascular remodeling process. One study showed that inhibiting cystathionine γ-lyase (CSE), an enzyme responsible for H2S production, exacerbated the genetic changes associated with inward hypertrophic remodeling in obese mice []. Conversely, administering the H2S donor GYY4137 partially mitigated these changes []. These findings imply that maintaining adequate H2S levels might hold therapeutic potential for obesity-related microvascular complications.

Q3: How was this compound used to investigate the role of H2S in diabetic bone marrow cell dysfunction?

A: Research has shown that bone marrow cells (BMCs) from diabetic mice exhibit decreased H2S production and reduced levels of CSE []. In one study, this compound was likely used (the exact method was not specified in the abstract) to confirm the reduced H2S production in BMCs isolated from diabetic db/db mice compared to controls []. This observation is significant because impaired H2S production was linked to reduced BMC survival, migration, and ability to promote blood vessel formation, all crucial for repairing ischemic tissue damage [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。